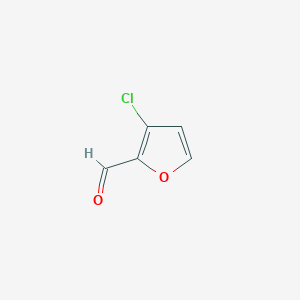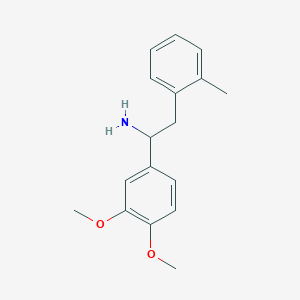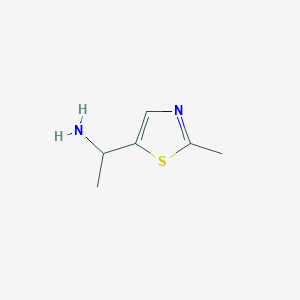![molecular formula C10H14FNO B3200042 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol CAS No. 1017371-19-5](/img/structure/B3200042.png)
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol
描述
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 3-aminopropanol.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with 3-aminopropanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale solvent recycling.
化学反应分析
Types of Reactions: 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides, sulfonamides, or other derivatives using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3-[(4-fluorophenyl)methyl]-2-oxopropanal.
Reduction: Formation of 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-amine.
Substitution: Formation of 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-yl acetate or sulfonate derivatives.
科学研究应用
3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.
相似化合物的比较
3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Biological Activity: The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to more potent biological effects.
属性
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQAPJZAIOPHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)
![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)



![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)



